5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
CAS No.: 2194848-12-7
Cat. No.: VC7428788
Molecular Formula: C13H13N5O4S
Molecular Weight: 335.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2194848-12-7 |
|---|---|
| Molecular Formula | C13H13N5O4S |
| Molecular Weight | 335.34 |
| IUPAC Name | 3-methyl-5-[3-(triazol-2-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C13H13N5O4S/c1-16-11-6-10(2-3-12(11)22-13(16)19)23(20,21)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3 |
| Standard InChI Key | IOYAJIDSNGLCJT-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4)OC1=O |
Introduction
The compound 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic molecule featuring a triazole ring linked to an azetidine moiety, which is further connected to a benzo[d]oxazol-2(3H)-one framework. This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Biological Activities
Compounds containing the 1,2,3-triazole ring are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the azetidine and benzo[d]oxazol-2(3H)-one groups may further enhance these activities by interacting with specific biological targets.
Potential Biological Activities
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Antimicrobial Activity: The triazole moiety is known to exhibit efficacy against various microbial strains.
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Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
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Receptor Binding: It could interact with receptors involved in cellular signaling pathways.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies would typically focus on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Given its structural complexity, the compound may exhibit high solubility in polar solvents, influencing its bioavailability.
Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Solubility | Generally soluble in polar solvents |
| Bioavailability | Influenced by solubility and metabolic stability |
| Metabolic Stability | Requires further investigation |
Future Research Directions
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In-depth Biological Activity Studies: Investigate the compound's efficacy against various disease targets.
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Pharmacokinetic and Pharmacodynamic Analysis: Conduct comprehensive studies on ADME properties and receptor interactions.
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Synthesis Optimization: Develop efficient synthesis pathways to improve yield and purity.
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